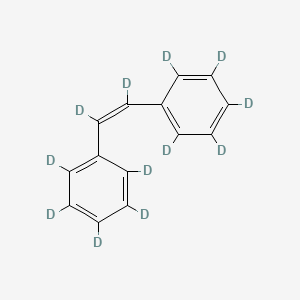

cis-Stilbene-D12

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

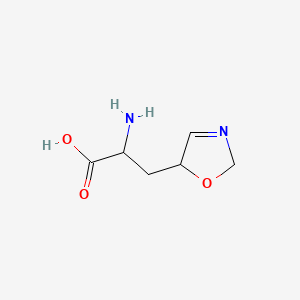

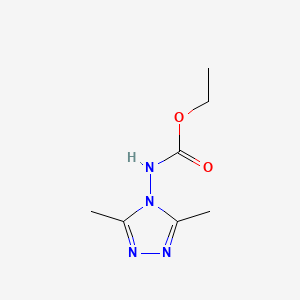

Cis-Stilbene, also known as 1,2-diphenylethylene, is a type of stilbene. It can undergo epoxidation in the presence of supported gold nanoparticles (AuNP) and using cumene as a solvent to form a mixture of cis- and trans-stilbene oxides . The molecular weight of cis-Stilbene is 180.2451 .

Synthesis Analysis

Stilbene derivatives are synthesized via cross-coupling reactions of organic compounds in the presence of transition metal catalysts or under metal-free conditions . The synthesis of stilbene can also be achieved by the Wittig and Horner-Wadsworth-Emmons reactions .Molecular Structure Analysis

The molecular structure of cis-Stilbene can be analyzed using two-photon absorption spectroscopy. This method provides detailed information about the electronic structure of the molecule .Chemical Reactions Analysis

Cis-Stilbene can undergo various chemical reactions. For instance, it can undergo two-photon absorption (2PA) processes . It can also undergo reversible trans-to-cis photoisomerization and irreversible photocyclization reactions .Physical And Chemical Properties Analysis

Cis-Stilbene is a relatively unreactive colorless compound that is practically insoluble in water . It has a melting point of about -5°C and a boiling point of 82 - 84 °C at 0.5 hPa .Wissenschaftliche Forschungsanwendungen

Femtosecond Raman Spectra Analysis : cis-Stilbene-D12 has been used in studies involving femtosecond stimulated Raman spectra, which provide insights into the ground and excited electronic states of the molecule. These studies help understand the vibrational dynamics and photoisomerization reactions of stilbene (Dobryakov et al., 2012).

Resonance Raman Intensities : Research on the resonance Raman intensities of perdeuterated cis-stilbene, including cis-Stilbene-D12, contributes to understanding the vibrational modes and excited-state geometry of stilbene. This work aids in the vibrational assignment for various isotopomers of stilbene (Baranović, 2001).

Photoexcitation Dynamics : cis-Stilbene-D12 has been studied using time-resolved resonance Raman spectroscopy to explore the dynamics of its photoexcited singlet state. Such studies offer insights into the photoisomerization process of stilbene (Kwok et al., 2003).

Photoisomerization and Ring Closure Reactions : Investigations have been conducted on the photoisomerization and ring closure reactions of cis-Stilbene-D12 in gaseous states using advanced spectroscopic techniques. These studies enhance the understanding of the molecular behavior of stilbene under photoexcitation (Karashima et al., 2023).

Neutron Spectroscopy Applications : cis-Stilbene-D12 has been characterized for its application in neutron spectroscopy. Its unique properties make it suitable for neutron spectroscopy measurements in various fields, including nuclear reaction studies and space travel (Gaughan et al., 2021).

Fast Neutron Detection : The deuterated form of trans-stilbene, which includes stilbene-d12, has been investigated for its potential in fast neutron spectroscopy. This research highlights the advantages of using deuterated stilbene in neutron detection technologies (Carman et al., 2018).

Vibrational Analysis on Ground State Potential Energy Surface : Research has been done on the vibrational analysis of stilbene and its isotopomers, including cis-Stilbene-D12, on the ground state potential energy surface. This contributes to a deeper understanding of the molecular structure and behavior of stilbene (Baranović et al., 1998).

Safety And Hazards

Zukünftige Richtungen

Stilbene and its derivatives have gained significant importance in pharmaceutical and material chemistry. They are used in the synthesis of important molecules with diverse applications in these fields . The development of new two-photon active compounds has enabled rapid and widespread advances in multi-photon techniques, including fluorescence imaging and microscopy, 3D fabrication, optical data storage, photodynamic therapy, and spatially controlled chemical activation .

Eigenschaften

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-[(Z)-1,2-dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11-/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJANXHGTPQOBST-PUJLZZKESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(/[2H])\C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])/[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Stilbene-D12 | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aR,6R,7R,8S,8aR)-7,8-Bis(benzyloxy)-2-methylhexahydropyrano[3,2-d][1,3]dioxin-6-ol](/img/structure/B575033.png)

![(6R,7S)-7-amino-3-hydroxy-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B575038.png)